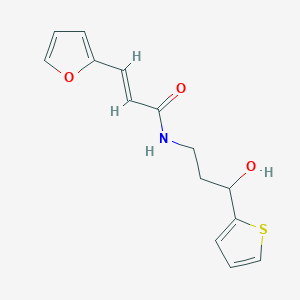
N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a thiazole ring substituted with phenyl groups that are further substituted with methyl groups.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of appropriate precursors. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Similarly, the synthesis of various N,4-diphenyl thiazole-2-amine derivatives was described through multi-step pathways, including the use of reductive amination reactions . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine was determined by single-crystal X-ray diffraction . The molecular structure of "this compound" would likely be elucidated using similar analytical techniques to confirm the arrangement of the substituents and the overall geometry of the molecule.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their reactive sites. The reactivity can be influenced by the substituents on the phenyl rings and the thiazole moiety. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's behavior in reactions such as nucleophilic substitutions or electrophilic aromatic substitutions . The specific reactivity of "this compound" would depend on the electronic effects of the methyl groups and the inherent reactivity of the thiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's melting point and solubility . The physical properties of "this compound" would be expected to be similar to those of related compounds, with modifications due to the specific substituents present. Chemical properties such as acidity, basicity, and reactivity in various chemical environments would also be determined by the molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- A study described the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the reactivity of chloral with substituted anilines and their potential in forming diverse products depending on the type of amines and reaction conditions. This research could indicate the versatility of similar compounds in synthesizing a wide range of heterocyclic compounds (Issac & Tierney, 1996).
Nutritional and Pharmacological Aspects
- The nutritional aspects of breast cancer research highlighted the role of food-derived heterocyclic amines, including those similar to "N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine," in human breast cancer, suggesting the need for further investigation into the biological effects and potential carcinogenic properties of such compounds (Snyderwine, 1994).
Applications in Heterocyclic and Dyes Synthesis
- A review on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlighted their use as a privileged scaffold in the synthesis of various heterocyclic compounds, indicating potential applications of related compounds in creating diverse heterocyclic structures and dyes for various industrial applications (Gomaa & Ali, 2020).
Chemical and Biological Activities
- Research on the role of amine activators in acrylic bone cements discussed the effects of tertiary aromatic amines on the curing parameters and toxicity of acrylic resins, hinting at the importance of understanding the chemical and biological activities of amines in medical applications (Vázquez, Levenfeld, & Román, 1998).
Optoelectronic Materials
- The functionalization of quinazolines and pyrimidines for optoelectronic materials emphasized the incorporation of heterocyclic fragments into π-extended conjugated systems, demonstrating the potential of compounds like "this compound" in developing novel materials for organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12-7-9-15(10-8-12)16-11-21-18(19-16)20-17-13(2)5-4-6-14(17)3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTSQSQEVHDBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2528004.png)
![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2528007.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)



![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)




![ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2528023.png)
![{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2528024.png)